Hex-5-yn-1-amine
CAS No.: 15252-45-6
Cat. No.: VC21282870
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15252-45-6 |
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Molecular Formula | C6H11N |
Molecular Weight | 97.16 g/mol |
IUPAC Name | hex-5-yn-1-amine |
Standard InChI | InChI=1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2 |
Standard InChI Key | ONUHRYKLJYSRMY-UHFFFAOYSA-N |
SMILES | C#CCCCCN |
Canonical SMILES | C#CCCCCN |
Introduction
Molecular Structure and Characteristics
Molecular Formula and Physical Properties
Hex-5-yn-1-amine has the molecular formula C₆H₁₁N, representing a primary amine with a six-carbon chain containing a terminal alkyne. Its hydrochloride salt (Hex-5-yn-1-amine hydrochloride) has the formula C₆H₁₂ClN with a molecular weight of 133.62 g/mol . Based on structural similarities to 5-Hexyn-1-ol (C₆H₁₀O, MW: 98.1430) , the molecular weight of the free base Hex-5-yn-1-amine can be estimated at approximately 97.16 g/mol.
The SMILES notation for Hex-5-yn-1-amine hydrochloride is C#CCCCCN.[H]Cl , which translates to a linear structure with the terminal alkyne at one end and the ammonium chloride group at the other. For the free base, the SMILES notation would be C#CCCCCN.
Structural Features and Properties
The compound features two key reactive functional groups with distinct chemical properties:
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Terminal alkyne (-C≡CH): This group can participate in various reactions, including hydration, hydrogenation, halogenation, and notably, click chemistry (copper-catalyzed azide-alkyne cycloaddition).
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Primary amine (-NH₂): This nucleophilic group can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds.
The spatial separation between these two functional groups (four methylene units) provides sufficient distance that allows for selective chemistry at either end of the molecule. This characteristic makes Hex-5-yn-1-amine particularly useful as a linker or building block in more complex molecular architectures.
Related Compounds and Analogs
Several structurally related compounds appear in the scientific literature:
Compound | Molecular Formula | CAS Number | Key Feature |
---|---|---|---|
Hex-5-yn-1-amine | C₆H₁₁N | Not available in search results | Primary amine with terminal alkyne |
Hex-5-yn-1-amine hydrochloride | C₆H₁₂ClN | 102169-54-0 | Hydrochloride salt with improved stability |
5-Hexyn-1-ol | C₆H₁₀O | 928-90-5 | Alcohol analog with terminal alkyne |
Hex-5-yn-3-amine | C₆H₁₁N | 512188-83-9 | Isomer with amine at 3-position |
These related compounds provide valuable context for understanding the chemical behavior and potential applications of Hex-5-yn-1-amine itself.
Synthesis Methods and Preparation
Laboratory-Scale Synthesis
For laboratory-scale synthesis, the Gabriel synthesis represents another viable route:
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Reaction of 6-bromohex-1-yne with potassium phthalimide
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Hydrazinolysis of the resulting N-alkylphthalimide to yield the primary amine
This method is particularly valuable as it selectively produces primary amines with minimal risk of over-alkylation, which is a common challenge in direct amination reactions.
Industrial Production
On an industrial scale, Hex-5-yn-1-amine hydrochloride can be produced through continuous flow processes, where reactants are fed into a reactor under controlled temperature and pressure conditions. This approach ensures consistent yield and purity of the product, as noted for similar compounds.
The hydrochloride salt form is often preferred for industrial production due to its greater stability and crystallinity compared to the free base. The conversion of the free base to the hydrochloride is typically achieved by treatment with hydrogen chloride in an appropriate solvent such as diethyl ether or isopropanol.
Chemical Reactivity
Types of Reactions
Hex-5-yn-1-amine can participate in various chemical reactions through either its amine or alkyne functional groups. Based on the reactivity of similar compounds like Hex-5-yn-3-amine, the following reaction types are expected:
Reactions Involving the Amine Group:
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Acylation: Reaction with acid chlorides or anhydrides to form amides
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines
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Condensation: Reaction with aldehydes or ketones to form imines
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Salt Formation: Reaction with acids to form ammonium salts
Reactions Involving the Alkyne Group:
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Hydrogenation: Reduction to alkene or alkane using hydrogen gas with appropriate catalysts
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Hydration: Addition of water to form ketones
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Halogenation: Addition of halogens to form dihalides
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles
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Oxidation: Formation of carboxylic acids or diketones under appropriate oxidizing conditions
The following table summarizes these reaction types, conditions, and expected products:
Reaction Type | Functional Group | Reagents | Products |
---|---|---|---|
Acylation | Amine | Acid chlorides, Base | Amides |
Alkylation | Amine | Alkyl halides | Secondary/Tertiary amines |
Condensation | Amine | Aldehydes/Ketones | Imines |
Salt Formation | Amine | Acids (HCl, H₂SO₄) | Ammonium salts |
Hydrogenation | Alkyne | H₂, Pd/Pt catalyst | Alkenes/Alkanes |
Hydration | Alkyne | H₂O, H₂SO₄, HgSO₄ | Ketones |
Halogenation | Alkyne | Br₂, Cl₂ | Dihalides |
Click Chemistry | Alkyne | Azides, Cu(I) catalyst | 1,2,3-triazoles |
Oxidation | Alkyne | KMnO₄, OsO₄ | Carboxylic acids, Diketones |
Reaction Mechanisms
The reaction mechanisms involving Hex-5-yn-1-amine follow established organic chemistry principles. For instance, the click chemistry reaction, which has gained significant attention in recent years, proceeds through a copper-catalyzed 1,3-dipolar cycloaddition mechanism. This reaction is highly selective and efficient, proceeding under mild conditions to form 1,2,3-triazoles.
Similarly, the acylation of the amine group follows a nucleophilic addition-elimination mechanism, where the amine acts as a nucleophile, attacking the carbonyl carbon of an acid chloride or anhydride. This results in the formation of an amide bond, a reaction that has significant applications in peptide synthesis and drug development.
Applications in Organic Synthesis
Hex-5-yn-1-amine serves as a valuable building block in organic synthesis due to its bifunctional nature. It can be used to introduce both amine and alkyne functionalities into larger molecules. Some potential applications include:
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Linker Synthesis: The compound can serve as a flexible linker in the synthesis of more complex molecules, particularly where spatial separation between functional groups is desired.
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Bioconjugation: Through click chemistry, Hex-5-yn-1-amine can be used to attach various biomolecules to surfaces or other molecules, with applications in biomedical research and diagnostics.
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Pharmaceutical Intermediates: The compound can serve as a precursor in the synthesis of pharmaceutically active compounds, particularly those requiring amine functionality with alkyne tags for further modification.
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Modified Amino Acids: Similar to the alkyne-substituted tryptophans mentioned in the search results , Hex-5-yn-1-amine could be used to create modified amino acids with alkyne side chains for protein engineering and chemical biology applications.
Biological Activity and Applications
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Hex-5-yn-1-amine and its derivatives. Based on SAR insights for related compounds, the following patterns can be anticipated:
Structural Modification | Potential Effect on Activity |
---|---|
Alkyl chain length | Changes in potency, with optimal chain length dependent on the specific target |
Substitution on amine | Altered selectivity for specific receptors or targets |
Modifications of the alkyne | Changed reactivity in click chemistry and other transformations |
Introduction of additional functional groups | Enhanced binding to specific targets or improved pharmacokinetic properties |
These relationships can guide the design of Hex-5-yn-1-amine derivatives with optimized properties for specific applications.
Analytical Methods and Characterization
Spectroscopic Methods
Several spectroscopic techniques can be employed for the characterization of Hex-5-yn-1-amine:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the NMR data provided for related compounds in the search results , the expected 1H NMR signals for Hex-5-yn-1-amine would include:
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Terminal alkyne proton: A singlet at approximately δ 1.9-2.2 ppm
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Methylene protons adjacent to the alkyne: A triplet at approximately δ 2.1-2.3 ppm
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Methylene protons adjacent to the amine: A triplet at approximately δ 2.6-2.8 ppm
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Middle methylene protons: Multiplets at approximately δ 1.4-1.7 ppm
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Amine protons: A broad singlet at approximately δ 1.0-1.3 ppm (variable and may be concentration-dependent)
For 13C NMR, characteristic signals would include:
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Terminal alkyne carbon: Around δ 68-72 ppm
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Internal alkyne carbon: Around δ 83-87 ppm
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Carbon adjacent to amine: Around δ 41-43 ppm
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Other methylene carbons: Between δ 18-33 ppm
Infrared (IR) Spectroscopy
Key IR absorption bands for Hex-5-yn-1-amine would include:
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N-H stretching: 3300-3500 cm⁻¹
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C-H stretching (alkyne): Around 3300 cm⁻¹
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C≡C stretching: 2100-2200 cm⁻¹
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C-H stretching (alkane): 2850-2950 cm⁻¹
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N-H bending: 1580-1650 cm⁻¹
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C-N stretching: 1020-1220 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis of Hex-5-yn-1-amine would typically show:
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Molecular ion peak at m/z 97 (corresponding to the molecular weight)
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Fragment ions resulting from cleavage at various carbon-carbon bonds
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Characteristic fragmentation pattern for primary amines, including loss of NH₂ (m/z 15) and formation of iminium ions
Chromatographic Techniques
For the purification and analysis of Hex-5-yn-1-amine, several chromatographic methods are suitable:
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both analytical and preparative purposes. For Hex-5-yn-1-amine, reverse-phase HPLC with a C18 column is typically effective. Detection can be achieved using UV absorption (if conjugated systems are present) or more commonly by using a universal detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
Gas Chromatography (GC)
GC is suitable for the analysis of volatile compounds like Hex-5-yn-1-amine. Derivatization may be required to improve peak shape and detection sensitivity, particularly for the amine functionality. Common derivatization agents include trifluoroacetic anhydride (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Thin-Layer Chromatography (TLC)
TLC provides a simple and rapid method for monitoring reactions involving Hex-5-yn-1-amine. Visualization can be achieved using ninhydrin (which reacts with primary amines to give a purple color) or using UV light if the compound is attached to a chromophore.
Data Interpretation
Interpretation of analytical data for Hex-5-yn-1-amine requires consideration of both the amine and alkyne functionalities. The presence of these groups gives rise to characteristic signals in spectroscopic methods, as outlined above.
In some cases, derivatization may be necessary for unambiguous identification or to enhance detection sensitivity. For instance, the amine group can be derivatized with fluorescent tags for improved detection in HPLC analysis, while the alkyne can be tagged through click chemistry for specific applications.
Current Research and Future Directions
Recent Advances
Recent research involving alkyne-containing compounds like Hex-5-yn-1-amine has focused on several key areas:
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Click Chemistry Applications: The copper-catalyzed azide-alkyne cycloaddition and related click reactions have revolutionized various fields, from materials science to chemical biology. Hex-5-yn-1-amine, with its terminal alkyne, is well-positioned to contribute to these advances.
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Bioorthogonal Chemistry: Terminal alkynes participate in bioorthogonal reactions, which can occur selectively in complex biological environments without interfering with native biochemical processes. This property makes compounds like Hex-5-yn-1-amine valuable tools in chemical biology.
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Protein Profiling: As indicated by research on alkyne-substituted tryptophans , alkyne-containing compounds can serve as chemical probes for protein profiling studies. Hex-5-yn-1-amine could be utilized in similar applications.
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Drug Discovery: The dual functionality of Hex-5-yn-1-amine makes it a potential scaffold for drug discovery efforts, particularly for compounds targeting neurological disorders or cancer.
Ongoing Studies
Current research on compounds like Hex-5-yn-1-amine is likely focusing on:
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Improved Synthetic Methods: Development of more efficient and selective methods for synthesizing functionalized amines with alkyne groups.
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Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect the biological activity of alkyne-containing amines.
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New Bioconjugation Strategies: Exploration of novel approaches for attaching biomolecules to surfaces or other molecules using alkyne-amine bifunctional compounds.
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Medicinal Chemistry Applications: Investigation of the potential therapeutic applications of alkyne-containing amines in various disease contexts.
Future Prospects
Looking ahead, several promising directions for research involving Hex-5-yn-1-amine and related compounds can be envisioned:
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Targeted Drug Delivery: The alkyne functionality could be used for selective conjugation of therapeutic agents to delivery vehicles through click chemistry, enabling targeted drug delivery approaches.
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Materials Science: Bifunctional molecules like Hex-5-yn-1-amine could serve as linkers or building blocks in the development of functional materials with tailored properties.
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Sensor Development: The reactive functional groups in Hex-5-yn-1-amine make it a potential component in the design of chemical sensors or molecular probes.
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Green Chemistry: Development of more sustainable and environmentally friendly synthetic routes to compounds like Hex-5-yn-1-amine, aligned with the principles of green chemistry.
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Combinatorial Chemistry: Utilization in the synthesis of diverse compound libraries for high-throughput screening in drug discovery.
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